Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate

Lipophilicity cLogP Membrane Permeability

Researchers need a versatile 2,4-disubstituted benzoate with orthogonal protection for sequential functionalization. Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate enables selective debenzylation (H₂, Pd/C) with the ethyl ester intact, or ester hydrolysis (LiOH) without benzyl cleavage-critical for multi-step med chem and agrochemical synthesis. • cLogP 4.46 yields ~10-fold higher membrane permeability vs. the methyl ester analog. • 95% purity ensures reliable SAR and HTS results. • Ambient storage; global shipping.

Molecular Formula C17H15F3O3
Molecular Weight 324.29 g/mol
Cat. No. B13086374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate
Molecular FormulaC17H15F3O3
Molecular Weight324.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2
InChIInChI=1S/C17H15F3O3/c1-2-22-16(21)14-9-8-13(17(18,19)20)10-15(14)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
InChIKeyYPQIPSQHDGSONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(Benzyloxy)-4-(trifluoromethyl)benzoate Procurement and Identity


Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate (CAS 1823511-40-5) is a 2,4-disubstituted benzoate ester bearing an ethyl ester group, a benzyloxy ether at the 2-position, and a trifluoromethyl group at the 4-position . With a molecular formula of C17H15F3O3 and a molecular weight of 324.29 g/mol, the compound is offered by specialty chemical suppliers at purities of 95–98% . Its lipophilicity (cLogP ~4.46) is consistent with its potential use as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs .

Synthetic Strategy Orthogonal benzyl ether and ethyl ester enable sequential deprotection and diversification
Purity Grade High-purity grades available for sensitive synthetic transformations
Physicochemical Profile Lipophilic ester may support membrane permeability research in medicinal chemistry

Ethyl 2-(Benzyloxy)-4-(trifluoromethyl)benzoate Substitution Risks


Simple substitution of Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate with its methyl ester analog (CAS 1823484-20-3) or its phenolic precursor (CAS 773128-58-8) is not chemically or pharmacokinetically equivalent. The ethyl ester imparts a higher lipophilicity (cLogP ~4.46) compared to the methyl ester (cLogP ~3.38) and the hydroxy compound (cLogP ~1.7), directly influencing membrane permeability and metabolic stability in biological assays . Furthermore, the 2-benzyloxy protecting group is orthogonal to the ethyl ester, enabling selective deprotection strategies that are not possible with the free phenol or acid forms [1]. Substitution without considering these quantified differences will alter reaction kinetics, downstream synthetic yields, and the pharmacokinetic profile of any derived lead compound.

Risk Factor
Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate
Common Analogs
Lipophilicity
Ethyl ester lipophilicity may support membrane partitioning
Methyl ester analog has lower lipophilicity; hydroxy analog is significantly more polar
Protecting Group Orthogonality
Benzyl ether and ethyl ester enable independent deprotection strategies
Free phenol/acid analogs offer only single deprotection pathway, limiting synthetic flexibility

Ethyl 2-(Benzyloxy)-4-(trifluoromethyl)benzoate vs. Analogs: Quantitative Evidence


Ethyl Ester Lipophilicity Advantage

Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate exhibits a calculated logP (cLogP) of 4.4611, compared to the methyl ester analog (Methyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate, CAS 1823484-20-3) which has a reported cLogP of approximately 3.38 . This difference of >1 log unit is significant and predicts a 10-fold higher partitioning into lipid membranes for the ethyl ester, a critical factor for optimizing oral bioavailability in drug discovery programs [1].

Lipophilicity (cLogP)
Cross-study comparable
cLogP 4.46 vs cLogP 3.38 Δ +1.08 log units
May influence membrane permeability in lead optimization studies
Calculated values; experimental validation recommended
Lipophilicity cLogP Membrane Permeability

Lipophilicity Contrast vs. Hydroxy Precursor

The target compound (cLogP ~4.46) is more than 2.7 log units more lipophilic than its 2-hydroxy analog Ethyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 773128-58-8, cLogP ~1.7) . The presence of the benzyl ether not only eliminates the hydrogen bond donor capacity of the phenol (HBD = 0 for target vs. HBD = 1 for hydroxy analog) but also significantly increases the compound's calculated octanol-water partition coefficient [1]. This differential lipophilicity is essential for applications requiring neutral, non-ionizable intermediates in anhydrous organic transformations, where the phenolic compound would be unsuitable due to its acidity and polarity.

Lipophilicity vs Hydroxy Precursor
Cross-study comparable
cLogP 4.46 vs cLogP ~1.7 Δ +2.76 log units
Large lipophilicity difference dictates solvent compatibility and biological membrane behavior
Consistent with loss of H-bond donor and benzyl group addition
Lipophilicity Hydrogen Bonding Prodrug Design

Superior Purity Grade Availability

While multiple vendors offer Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate at a minimum purity of 95% , the compound is also available with a specified purity of 98% (HPLC) from select suppliers . This 3% absolute purity increase translates to a reduction in total impurity burden of 60% (from 5% impurities down to 2%). For sensitive synthetic steps, particularly those involving precious metal catalysts or stoichiometric organometallic reagents, this higher purity can be the difference between a successful reaction and failure due to catalyst poisoning or side reactions.

Purity Grade
Supplier data
98% (HPLC)
May support reproducibility in sensitive catalytic reactions
60% relative impurity reduction vs 95% grade; verify lot-specific COA
Purity Quality Control Reproducibility

Orthogonal Functional Group Manipulation

Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate incorporates three functional groups with orthogonal reactivity: a base-labile ethyl ester, an acid-labile benzyl ether, and a metabolically stable trifluoromethyl group . In contrast, the free acid (CAS 1822843-97-9) and the free phenol (CAS 773128-58-8) lack this orthogonal protection, limiting their utility to a single reaction pathway. The benzyl group can be selectively cleaved via hydrogenolysis (H2, Pd/C) without affecting the ethyl ester, while the ester can be hydrolyzed under basic conditions without removing the benzyl group [1]. This dual protection allows for sequential, high-yield diversification at both the 2-position and the carboxylate, a feature not possible with the mono-protected or unprotected analogs.

Orthogonal Protection
Class-level inference
Benzyl ether (acid-labile) + Ethyl ester (base-labile)
Enables sequential, high-yield diversification at both 2-position and carboxylate
Based on standard protective group chemistry (Greene's)
Orthogonal Protection Synthetic Versatility Building Block

Long-Term Storage Stability Profile

According to vendor specifications, Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate is recommended for long-term storage in a cool, dry place . This contrasts with structurally related benzoate esters containing free phenols or carboxylic acids, which often require refrigeration (e.g., 4°C) or inert atmosphere storage to prevent dimerization or oxidation [1]. The target compound's stability under ambient, dry conditions reduces cold-chain logistics requirements and simplifies laboratory storage, a tangible advantage for procurement and inventory management in multi-site organizations.

Storage Stability
Supplier data
Ambient, dry conditions
May reduce cold-chain logistics and simplify laboratory storage
Phenolic analogs often require refrigeration; verify long-term stability
Storage Stability Supply Chain Shelf Life

Topological Polar Surface Area Advantage

Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate has a calculated topological polar surface area (TPSA) of 35.53 Ų . This value is moderately higher than simple methyl benzoate esters lacking the benzyloxy group (TPSA ~26 Ų), yet still falls well within the ideal range (<140 Ų) for good oral bioavailability according to Veber's rules [1]. The addition of the benzyloxy group provides a small but measurable increase in polarity that can enhance aqueous solubility at lipid-water interfaces without compromising membrane permeability, a desirable balance in lead optimization.

Topological PSA
Class-level
35.53 Ų
Within reported range for intestinal absorption; may balance permeability and solubility
Calculated value; consistent with Veber rules for oral bioavailability
TPSA Bioavailability Drug-Likeness

Ethyl 2-(Benzyloxy)-4-(trifluoromethyl)benzoate Application Scenarios


Lead Lipophilicity Optimization via Ethyl Ester

A medicinal chemistry team is developing a series of 4-(trifluoromethyl)benzoate-based inhibitors for an intracellular target. Using the target compound (cLogP 4.46) instead of its methyl ester analog (cLogP 3.38) increases predicted membrane permeability by approximately 10-fold, based on the relationship between LogP and passive diffusion . This selection is expected to improve cellular potency in phenotypic assays without requiring additional formulation efforts. The 98% purity grade ensures that trace impurities do not confound SAR interpretation or cause false-positive hits in high-throughput screens .

Divergent Library Synthesis via Orthogonal Deprotection

In a parallel synthesis campaign, a process chemistry group requires a versatile intermediate that allows sequential functionalization at the 2-position and the carboxylate. Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate provides exactly this capability: the benzyl group can be removed under mild hydrogenolysis (H2, Pd/C, EtOH, 1 atm) to reveal a free phenol for subsequent alkylation or arylation, while the ethyl ester remains intact . Conversely, the ester can be selectively hydrolyzed (LiOH, THF/H2O) to the corresponding acid for amide coupling without affecting the benzyl ether. This orthogonal reactivity is not available from the free acid or free phenol analogs, making the target compound the only viable choice for this synthetic route .

High Lipophilicity for Foliar Uptake

An agrochemical discovery team is designing new herbicides or fungicides that require efficient foliar uptake. The high cLogP of 4.46 for Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate is consistent with compounds that readily penetrate plant cuticles and cell membranes . Compared to more polar analogs with lower LogP, this compound is predicted to exhibit superior leaf penetration and systemic mobility, reducing the required application rate and improving field efficacy. The stable, ambient storage profile also simplifies formulation development and field trial logistics .

TPSA-Optimized Probe for Cellular Permeability

A chemical biology group is designing a fluorescent probe or affinity label based on a 4-(trifluoromethyl)benzoate scaffold. The target compound's TPSA of 35.53 Ų lies in the optimal range for good oral bioavailability (<140 Ų) and is predictive of adequate cell permeability without excessive efflux pump recognition . By starting with this protected intermediate, the team can install a reporter group at the 2-position after selective debenzylation, followed by ester hydrolysis to attach a linker for bioconjugation. The orthogonal protection ensures high yields and purity at each step, critical for producing a well-characterized chemical probe with reproducible biological activity .

Application
Selection Property
Validation Focus
Permeability-focused lead optimization
Ethyl ester lipophilicity profile
Cellular permeability assay interpretation
Sequential library synthesis
Orthogonal benzyl ether and ethyl ester
Selective deprotection reproducibility
Foliar uptake research
Lipophilic profile for cuticle penetration
Leaf penetration assay models
TPSA-balanced probe design
TPSA within reported favorable range
Intestinal absorption model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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